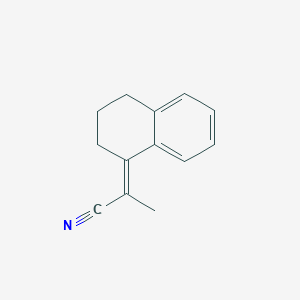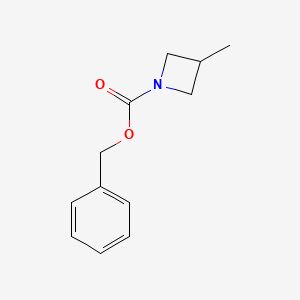![molecular formula C11H11BF3K B13452318 Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13452318.png)
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide is a chemical compound with the molecular formula C11H11BF3K. It is a boron-containing compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and unique structural motif.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide typically involves the reaction of a bicyclo[1.1.1]pentane derivative with a boron reagent. One common method is the reaction of 3-phenylbicyclo[1.1.1]pentane with potassium trifluoroborate under specific conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The trifluoroborate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the bicyclo[1.1.1]pentane core .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules with unique structural features.
Biology: The compound’s boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: Its unique structural properties are explored in drug discovery, particularly as a bioisostere for other functional groups.
Wirkmechanismus
The mechanism by which potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide exerts its effects depends on its application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical transformations. In biological applications, the boron atom can interact with biological molecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium trifluoro({3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-yl})boranuide: This compound features a similar bicyclo[1.1.1]pentane core but with different substituents, leading to distinct reactivity and applications.
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})borate: Another closely related compound with similar structural features but different chemical properties.
Uniqueness
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide is unique due to its combination of a highly strained bicyclo[1.1.1]pentane core and a boron-containing functional group. This combination imparts unique reactivity and stability, making it valuable for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C11H11BF3K |
|---|---|
Molekulargewicht |
250.11 g/mol |
IUPAC-Name |
potassium;trifluoro-(3-phenyl-1-bicyclo[1.1.1]pentanyl)boranuide |
InChI |
InChI=1S/C11H11BF3.K/c13-12(14,15)11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h1-5H,6-8H2;/q-1;+1 |
InChI-Schlüssel |
JXFAONAZRHELLS-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C12CC(C1)(C2)C3=CC=CC=C3)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid](/img/structure/B13452236.png)
![2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride](/img/structure/B13452255.png)
![2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13452259.png)




![1H,4H,5H-benzo[g]indole-3-carboxylic acid](/img/structure/B13452292.png)
![4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13452310.png)

![2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride](/img/structure/B13452317.png)



